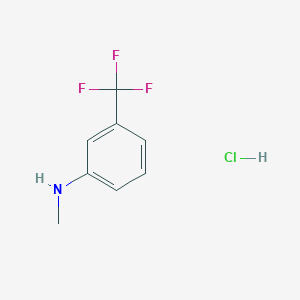

N-Methyl-3-(trifluoromethyl)aniline HCl

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Science

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, serving as precursors in a multitude of industrial applications. nbinno.comresearchgate.net The strategic introduction of fluorine atoms into aniline scaffolds gives rise to fluorinated aniline derivatives, a class of compounds with significant utility. The incorporation of fluorine can dramatically alter the electronic, lipophilic, and steric properties of a molecule. chimia.ch These modifications can lead to enhanced intrinsic activity, improved chemical and metabolic stability, and better bioavailability in biologically active compounds. chimia.ch Consequently, fluorinated aniline derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials such as specialty polymers. nbinno.com The demand for these specialized fluorinated compounds is driven by their ability to impart unique and desirable properties to the target molecules. nbinno.com

Role of the Trifluoromethyl Group in Modifying Molecular Reactivity and Electronic Properties

The trifluoromethyl (-CF3) group is a key functional group in organic chemistry, recognized for its profound impact on molecular properties. wikipedia.orgtcichemicals.com As one of the most powerful electron-withdrawing groups, its presence significantly alters the electronic landscape of an aromatic ring. tcichemicals.comnih.gov This strong inductive effect enhances the electrophilic character of the molecule and can influence the regioselectivity of chemical reactions. nih.gov

The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can improve hydrogen bonding and electrostatic interactions with biological targets. mdpi.com Furthermore, the C-F bond is one of the strongest in organic chemistry, imparting high metabolic stability to molecules containing the trifluoromethyl group. mdpi.com This group is often used as a bioisostere, replacing a methyl or chloro group to fine-tune the steric and electronic profile of a lead compound or to protect a reactive methyl group from metabolic oxidation. wikipedia.org Its presence generally increases lipophilicity, which can facilitate passage through biological membranes. mdpi.com

Table 1: Physicochemical Effects of the Trifluoromethyl Group

| Property | Description | Impact on Molecules |

| Electronegativity | High, intermediate between fluorine and chlorine. wikipedia.org | Acts as a strong electron-withdrawing group, increasing the acidity of nearby functional groups. wikipedia.orgnih.gov |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments. | Can enhance membrane permeability and in vivo transport. mdpi.com |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong. mdpi.com | Confers resistance to metabolic degradation, particularly oxidative processes. wikipedia.orgmdpi.com |

| Steric Profile | Has a compact steric profile due to its small van der Waals radius. mdpi.com | Often used as a bioisostere for chlorine atoms due to steric similarity. mdpi.com |

| Hydrophobicity | Possesses a robustly hydrophobic nature. tcichemicals.com | Contributes to the development of bioactive compounds. tcichemicals.com |

Historical Context and Evolution of Research on N-Methyl-3-(trifluoromethyl)aniline Hydrochloride in Organic Synthesis

The research trajectory of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride is intrinsically linked to the broader history of organofluorine chemistry. While the medicinal use of the trifluoromethyl group can be traced back to 1928, research in this area intensified significantly in the mid-1940s. wikipedia.org The parent compound, 3-(trifluoromethyl)aniline (B124266), and its derivatives became subjects of study as chemists explored methods for trifluoromethylation and the synthesis of novel fluorinated aromatics. wikipedia.orgwikipedia.org

The development of synthetic methodologies for creating N-alkylated anilines and the increasing availability of trifluoromethyl-substituted starting materials paved the way for the synthesis of compounds like N-Methyl-3-(trifluoromethyl)aniline. An Organic Syntheses procedure for a related compound, m-Trifluoromethyl-N,N-Dimethylaniline, was published in 1969, indicating that synthetic routes to such molecules were being established and refined during this period. wikipedia.org The hydrochloride salt would have been a logical subsequent development to improve the compound's stability and ease of handling for synthetic applications. Over time, its role has evolved from a novel structure to a commercially available building block, utilized in diverse synthetic applications. researchandmarkets.com

Overview of Research Areas and Methodological Approaches

Research involving N-Methyl-3-(trifluoromethyl)aniline Hydrochloride primarily centers on its use as a chemical intermediate in organic synthesis. researchandmarkets.com Its bifunctional nature—a reactive secondary amine and a trifluoromethyl-activated aromatic ring—allows it to be a versatile precursor for more complex molecules. It is a building block in the synthesis of potential pharmaceutical agents and agrochemicals, where the trifluoromethyl group is incorporated to enhance biological activity and pharmacokinetic properties. nbinno.comganeshremedies.com For instance, related trifluoromethyl aniline derivatives are used in the synthesis of anticancer agents and analgesics. ganeshremedies.commdpi.com

The methodological approaches to studying and utilizing this compound involve standard organic synthesis techniques. Reactions typically target the amine functionality for amidation, alkylation, or participation in coupling reactions. The aromatic ring can also undergo further substitution, with the -CF3 group directing the regiochemical outcome. Characterization of products derived from this intermediate relies heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and X-ray crystallography to confirm molecular structures. mdpi.com

Table 2: Related Compounds and Their Research Applications

| Compound | CAS Number | Application/Research Area | Reference |

| 3-(Trifluoromethyl)aniline | 98-16-8 | Precursor in chemical synthesis. | wikipedia.org |

| 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 | Used in the synthesis of the analgesic flunixin. | ganeshremedies.com |

| 4-(Trifluoromethyl)aniline | 455-14-1 | Used in the synthesis of a potential anticancer agent. | mdpi.com |

| 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | Chemical intermediate. | sigmaaldrich.com |

| N-Methyl-3-(trifluoromethyl)aniline | 2026-70-2 | Chemical intermediate. | synquestlabs.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDWVYYXDGVLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 3 Trifluoromethyl Aniline Hydrochloride

Established Synthetic Routes for N-Methylarylamine Hydrochlorides

The conversion of a primary arylamine to its N-methylated counterpart is a fundamental transformation in organic synthesis. Several strategies have been developed to achieve this, each with its own set of advantages and challenges, particularly concerning selectivity.

Direct Alkylation Approaches and Challenges in Selectivity

Direct N-alkylation of anilines with methylating agents such as methyl iodide or dimethyl sulfate is a common approach. However, this method is often hampered by a lack of selectivity, leading to the formation of a mixture of the desired secondary amine, the unreacted primary amine, and the over-methylated tertiary amine and even quaternary ammonium (B1175870) salts. The electron-withdrawing nature of the trifluoromethyl group in 3-(trifluoromethyl)aniline (B124266) deactivates the amino group, making it less nucleophilic and thus less reactive towards alkylating agents. This reduced reactivity can necessitate harsher reaction conditions, which may further promote over-methylation.

The primary challenge in direct alkylation is controlling the reaction to favor mono-methylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a faster second methylation step. Achieving high selectivity for the mono-methylated product often requires careful optimization of reaction parameters such as stoichiometry of the alkylating agent, reaction temperature, and the choice of base and solvent. For instance, using a stoichiometric amount of the methylating agent can favor mono-alkylation, but may result in incomplete conversion of the starting material.

| Alkylating Agent | Common Issues | Potential Solutions |

| Methyl Iodide | Over-methylation, formation of quaternary salts | Stoichiometric control, use of bulky bases |

| Dimethyl Sulfate | High toxicity, over-methylation | Careful addition, precise temperature control |

| Methyl Bromide | Gaseous reagent, handling difficulties | Specialized equipment, closed systems |

Protecting Group Strategies for Selective N-Methylation

To circumvent the selectivity issues associated with direct alkylation, protecting group strategies are frequently employed. This involves the introduction of a protecting group onto the nitrogen atom of the primary aniline (B41778), which allows for a single methylation event. Subsequent removal of the protecting group yields the desired N-methylaniline.

Common protecting groups for anilines include acetyl, trifluoroacetyl, and tosyl groups. For example, 3-(trifluoromethyl)aniline can be acylated with acetic anhydride to form the corresponding acetanilide. The resulting amide is then deprotonated with a strong base, such as sodium hydride, to form an amidate anion, which is subsequently methylated with a methylating agent. The final step involves the hydrolysis of the N-methylated amide under acidic or basic conditions to afford N-methyl-3-(trifluoromethyl)aniline.

The choice of protecting group is crucial and depends on its ease of introduction and removal, as well as its stability under the methylation conditions. The bulky trityl (triphenylmethyl) group is also utilized for the selective protection of primary amines due to its steric hindrance, which can effectively prevent over-alkylation. highfine.com

| Protecting Group | Introduction Reagent | Removal Conditions |

| Acetyl (Ac) | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |

| Trifluoroacetyl (TFA) | Trifluoroacetic anhydride | Mild basic hydrolysis |

| Tosyl (Ts) | Tosyl chloride | Strong acid (e.g., HBr in acetic acid) |

| Trityl (Trt) | Trityl chloride | Mild acidic conditions |

One-Pot Reactions Utilizing Specific Reagents (e.g., trimethylorthoformate)

One-pot synthetic methods offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, thereby reducing waste and saving time. Trimethylorthoformate has emerged as a versatile reagent for the mono-N-methylation of anilines. mdpi.comwikipedia.org The reaction typically proceeds by the formation of an intermediate, which is then reduced in situ to the N-methylaniline.

While specific studies on the reaction of trimethylorthoformate with 3-(trifluoromethyl)aniline are not extensively detailed in the readily available literature, the general applicability of this method to a range of anilines suggests its potential for the synthesis of N-methyl-3-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl group might influence the reaction conditions required. Generally, the reaction of an aniline with trimethylorthoformate can be influenced by the electronic properties of substituents on the aromatic ring. mdpi.com

Precursor Synthesis and Functionalization

The synthesis of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride is contingent upon the availability of the key precursor, 3-(trifluoromethyl)aniline. The synthesis of this intermediate involves the introduction of the trifluoromethyl moiety onto an aromatic ring and the subsequent formation of the aniline functionality.

Introduction of the Trifluoromethyl Moiety onto Aromatic Rings

The trifluoromethyl group is a crucial pharmacophore in many pharmaceutical and agrochemical compounds. wikipedia.org Its introduction onto an aromatic ring can be achieved through various methods. One common industrial method involves the halogen exchange reaction of a trichloromethyl group with hydrogen fluoride. For instance, benzotrichloride can be converted to benzotrifluoride. wikipedia.org

Another powerful method for introducing a trifluoromethyl group is the Sandmeyer-type reaction, which transforms an aromatic amino group into a trifluoromethyl group. This involves the diazotization of an aromatic amine followed by a copper-mediated trifluoromethylation.

Furthermore, direct trifluoromethylation of aromatic compounds has been an area of active research. researchgate.netillinois.eduprinceton.edu Reagents such as trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, can be used for the nucleophilic trifluoromethylation of aryl halides. wikipedia.org Electrophilic trifluoromethylating reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are also available. wikipedia.org

| Method | Reagents | Key Features |

| Halogen Exchange | HF, SbF3 | Industrial scale, starts from trichloromethyl compounds |

| Sandmeyer Reaction | NaNO2/HCl, CuCF3 source | Versatile, starts from anilines |

| Nucleophilic Trifluoromethylation | TMSCF3, fluoride source | Mild conditions, requires aryl halide precursor |

| Electrophilic Trifluoromethylation | Togni reagents, Umemoto reagents | Direct C-H functionalization possible |

Formation of Aniline Intermediates

The synthesis of 3-(trifluoromethyl)aniline often starts from a precursor that already contains the trifluoromethyl group. A widely used industrial method is the nitration of benzotrifluoride. The nitration of benzotrifluoride predominantly yields the meta-isomer, 3-nitrobenzotrifluoride, in high isomeric purity (around 90%). google.comgoogle.com

The subsequent reduction of the nitro group in 3-nitrobenzotrifluoride to an amino group is a standard transformation that can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). Recently, scalable electrochemical reduction methods have also been developed for the conversion of nitrobenzotrifluorides to the corresponding anilines. acs.org The resulting 3-(trifluoromethyl)aniline serves as the direct precursor for the N-methylation step to produce N-methyl-3-(trifluoromethyl)aniline. wikipedia.orgnih.gov

| Starting Material | Reaction | Product |

| Benzotrifluoride | Nitration (HNO3/H2SO4) | 3-Nitrobenzotrifluoride |

| 3-Nitrobenzotrifluoride | Reduction (e.g., H2/Pd/C, Fe/HCl) | 3-(Trifluoromethyl)aniline |

| 3-Chlorobenzotrichloride | Nitration, Halex, Reduction | 3-(Trifluoromethyl)aniline |

Finally, the synthesized N-methyl-3-(trifluoromethyl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.

Formation of the Hydrochloride Salt from the Free Base

The final step in the synthesis of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride is the conversion of the free base, N-Methyl-3-(trifluoromethyl)aniline, into its corresponding hydrochloride salt. This transformation is typically achieved through a straightforward acid-base reaction. The free base is dissolved in a suitable organic solvent, and then treated with hydrochloric acid.

In one common laboratory and industrial method, the N-Methyl-3-(trifluoromethyl)aniline is dissolved in a solvent such as methanol. Anhydrous hydrogen chloride (HCl) gas is then bubbled through the solution. google.com This process causes the hydrochloride salt, which is typically less soluble in the organic solvent than the free base, to precipitate out of the solution. google.com The reaction is often monitored by checking the pH of the mixture, with the introduction of HCl gas continuing until a specific acidic pH, such as 0.5, is reached to ensure complete conversion. google.com Alternatively, an aqueous solution of hydrochloric acid can be used to acidify the reaction mass, causing the salt to form and precipitate. google.com The resulting solid is then isolated by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried under a vacuum to yield the final product. google.comgoogle.com This salt formation step is crucial as it often enhances the compound's stability and handling characteristics compared to the more volatile and potentially less stable free base.

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and ensure high purity of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride, careful optimization of reaction parameters at various stages of the synthesis is essential.

In the preceding synthetic steps, such as the N-methylation of 3-(trifluoromethyl)aniline, the solvent system also plays a crucial role. For instance, in a ruthenium-catalyzed N-methylation reaction using methanol as the C1 source, methanol itself serves as both a reagent and the solvent. nih.gov In other trifluoromethylation reactions, acetonitrile (B52724) has been used. rsc.org The selection of an appropriate solvent system is key to reducing the formation of side products.

Table 1: Effect of Solvent on Salt Formation

| Solvent | Typical Role | Notes |

| Methanol | Dissolving the free base for HCl gas introduction | Preferred solvent in some patents. google.com |

| Ethanol | Alternative solvent for salt formation | Effective for precipitating the salt. |

| Acetone | Alternative solvent for salt formation | Can be used for the salification step. google.com |

| Toluene (B28343) | Used in precursor synthesis reactions | Optimization of polarity can reduce byproducts. |

Temperature is a critical parameter that must be controlled throughout the synthesis to manage reaction rates and minimize the formation of unwanted byproducts. For the reduction of a nitro group in a precursor molecule, temperatures can range from 20 to 100°C. google.com Catalytic N-methylation reactions may require significantly higher temperatures, with some procedures specifying heating at 120°C or 140°C for 12 hours to drive the reaction to completion. nih.gov

Conversely, the salt formation step is often conducted at room temperature or below to control the exothermic nature of the acid-base reaction and to maximize the precipitation of the product from the solution. google.com After precipitation, the product is typically dried at a moderately elevated temperature (e.g., 40°C) under a vacuum to remove any residual solvent without causing decomposition. google.com

Table 2: Temperature Conditions in Synthesis Steps

| Reaction Step | Temperature Range | Purpose |

| N-Methylation | 120-140°C | To ensure complete reaction and high conversion. nih.gov |

| Trifluoromethylation | 50°C | Controlled heating for specific synthetic methods. rsc.org |

| Nitro Group Reduction | 20-100°C | Varies depending on the catalyst and substrate. google.com |

| Salt Formation | Room Temperature | To control the reaction and facilitate precipitation. google.com |

| Drying | 30-40°C (Vacuum) | To remove solvent from the final product. google.com |

The synthesis of the N-Methyl-3-(trifluoromethyl)aniline free base often relies on advanced catalytic systems to achieve high efficiency and selectivity. The N-methylation of anilines, for example, can be effectively carried out using methanol as a methyl source in the presence of a Ruthenium(II) catalyst. nih.gov This method is notable for its use of a readily available and relatively non-toxic C1 source.

For other key transformations, such as hydrogenation reactions to reduce a nitro group or remove a halogen, palladium on carbon (Pd/C) is a commonly used and effective catalyst. google.com The design of ligands for these metal catalysts is an area of active research, aiming to improve reaction yields and enantioselectivity, particularly in the synthesis of chiral amines. nih.gov For instance, chiral phosphine ligands like WingPhos have been developed for rhodium-catalyzed couplings to produce trifluoroethylamines with high conversion rates. nih.gov The choice of catalyst and any associated ligands is crucial for controlling the reaction pathway and ensuring the desired product is formed with high purity.

Green Chemistry Principles Applied to Synthesis of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent use is a major contributor to the environmental footprint of chemical manufacturing. Green chemistry encourages the use of safer, more environmentally benign solvents. In the context of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride synthesis, using methanol as a methylating agent instead of more toxic reagents like methyl iodide or dimethyl sulfate represents a greener approach. nih.gov Methanol is less hazardous and can also serve as the solvent, reducing the total number of components.

Minimization of Hazardous Reagents and Waste Generation

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like N-Methyl-3-(trifluoromethyl)aniline Hydrochloride to enhance safety, reduce environmental impact, and improve economic viability. Research and process development efforts focus on replacing hazardous reagents with safer alternatives and designing methodologies that minimize the generation of waste. These strategies include the use of catalytic processes, solvent-free reactions, and improved waste management protocols.

One key area of improvement is the substitution of toxic and hazardous reagents. For instance, synthetic routes for related trifluoromethylanilines have been developed that explicitly avoid the introduction of toxic reagents and the formation of toxic by-products. google.com This approach not only enhances the safety profile of the manufacturing process but also reduces the environmental burden associated with waste treatment. google.com The goal is to create synthetic pathways that are inherently safer and more environmentally benign from the outset.

Another significant strategy involves waste reduction through process optimization and the use of catalytic reagents. Catalytic hydrogenation, for example, is a widely used method for the reduction of nitro groups in the synthesis of aniline derivatives. A patented method for a related compound, 2-methyl-3-trifluoromethylaniline, utilizes a Palladium on carbon (Pd/C) catalyst for a hydrogenation step. google.com This catalytic method is generally preferred over stoichiometric reducing agents, such as metal hydrides or dissolving metals, which generate large amounts of inorganic waste.

The choice of solvent is also a critical factor in green synthesis. Efforts to move away from volatile and hazardous organic solvents are prominent. A study on the synthesis of aniline-based compounds demonstrated a highly efficient methodology using a Brönsted acidic ionic liquid as a catalyst in a solvent-free Friedel-Crafts reaction. rsc.org Ionic liquids are considered greener alternatives due to their low volatility and potential for recyclability. Performing reactions under solvent-free conditions, when feasible, represents an ideal scenario for waste minimization.

The table below summarizes and compares different synthetic approaches, highlighting the advantages of greener methodologies in minimizing hazardous reagents and waste.

Table 1. Comparison of Synthetic Strategies for Aniline Derivatives

| Feature | Traditional Method | Greener Alternative | Environmental/Safety Benefit |

|---|---|---|---|

| Reducing Agent | Stoichiometric (e.g., SnCl₂, Fe/HCl) | Catalytic (e.g., H₂/Pd/C) | Reduces metallic waste stream; avoids heavy metals. google.com |

| Solvent | Volatile Organic Solvents (e.g., Dichloroethane) patsnap.com | Solvent-free or Ionic Liquids | Minimizes VOC emissions; reduces solvent waste. rsc.org |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable acidic ionic liquids | Catalyst can be recycled; avoids corrosive waste. rsc.org |

| Waste Treatment | Direct release or complex treatment | Gas scrubbing (e.g., HCl into NaOH) | Prevents air pollution; neutralizes acidic waste. google.com |

| Reagent Toxicity | Use of highly toxic reagents | Selection of less hazardous materials | Improves operator safety and reduces process risk. google.com |

Table 2. Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Methyl-3-(trifluoromethyl)aniline Hydrochloride |

| 2-methyl-3-trifluoromethylaniline |

| 4-chloro-3-trifluoromethyl aniline hydrochloride |

| Palladium on carbon (Pd/C) |

| Hydrogen Chloride (HCl) |

| Dichloroethane |

| Tin(II) chloride (SnCl₂) |

| Iron (Fe) |

| Sulfuric Acid (H₂SO₄) |

Chemical Reactivity and Mechanistic Studies of N Methyl 3 Trifluoromethyl Aniline Hydrochloride

Analysis of Reactive Sites and Functional Group Interconversions

The reactivity of N-Methyl-3-(trifluoromethyl)aniline is dictated by the interplay of its three primary components: the aromatic ring, the N-methylamino group, and the trifluoromethyl group.

The Aromatic Ring : The benzene (B151609) ring is the core scaffold for substitution reactions. Its electron density is non-uniformly distributed due to the electronic effects of the two substituents, creating specific sites that are either activated or deactivated towards electrophilic or nucleophilic attack.

The N-methylamino Group : The nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance, making it a powerful activating group. This site is nucleophilic and can participate in reactions such as alkylation, acylation, and diazotization. The N-H bond can also be a site for deprotonation under basic conditions.

The Trifluoromethyl Group : This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). youtube.com It is generally stable and unreactive under many conditions, but its C-F bonds can be cleaved under specific, often harsh, reaction conditions. acs.org

Functional group interconversions can target the N-methylamino group. For instance, it can be further alkylated or acylated. The amine can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., halogens, hydroxyl, cyano). While the trifluoromethyl group is highly stable, methods for its conversion to other functionalities, such as difluoromethyl or carboxylic acid groups, have been developed, although they often require specialized reagents and conditions. nih.gov

| Reactive Site | Type of Reactivity | Potential Functional Group Interconversions |

|---|---|---|

| Aromatic Ring (C2, C4, C6 positions) | Electrophilic Attack | Halogenation, Nitration, Sulfonation, Friedel-Crafts Reactions |

| Aromatic Ring (general) | Nucleophilic Attack (under specific conditions) | Displacement of other leaving groups (if present) |

| N-methylamino Group (Nitrogen) | Nucleophilic / Basic | Acylation, Alkylation, Diazotization, Salt Formation |

| Trifluoromethyl Group (Carbon) | Electrophilic (highly deactivated) | Hydrolysis to -COOH (harsh conditions), Reductive Defluorination |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. vapourtec.com The trifluoromethyl group on N-Methyl-3-(trifluoromethyl)aniline deactivates the ring, making it more susceptible to nucleophilic attack than unsubstituted benzene, especially if a suitable leaving group is present on the ring. However, without a leaving group like a halogen, SNAr reactions are not common.

More relevant is the reactivity of the fluorinated substituent itself. The C-F bonds in the trifluoromethyl group are very strong, rendering them resistant to nucleophilic displacement. However, photochemical reactions can facilitate the substitution of fluorine. Studies on related compounds, such as 3-aminobenzotrifluoride, have shown that photohydrolysis can occur, leading to the production of fluoride ions and the eventual conversion of the -CF₃ group into a benzoic acid. acs.org The rate of this photodefluorination is highly dependent on the position and nature of other substituents on the ring. For instance, electron-donating groups like -NH₂ and -NHCH₃ at the 3-position (meta) result in significantly high rates of photodefluorination. acs.org

The complete displacement of a trifluoromethyl group via a nucleophilic mechanism is challenging due to the strength of the C-C and C-F bonds. Traditional SNAr mechanisms are unlikely to displace the -CF₃ group itself. However, research has focused on stepwise defluorination. Selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group can be achieved through base-promoted elimination, which forms a difluoro-p-quinomethide intermediate that is then trapped. nih.gov While this has been demonstrated on various benzenoid substrates, the specific conditions required for N-Methyl-3-(trifluoromethyl)aniline would need experimental determination. Such reactions highlight that under specific mechanistic pathways, the C-F bonds within the trifluoromethyl group can be sequentially broken and replaced. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The outcome is governed by the electronic properties of the substituents already present on the ring.

In N-Methyl-3-(trifluoromethyl)aniline, the regioselectivity of electrophilic attack is determined by the competing directing effects of the N-methylamino group and the trifluoromethyl group.

-NHCH₃ Group : The N-methylamino group is a powerful activating group and an ortho, para-director. byjus.com This is due to its ability to donate its lone pair of electrons into the aromatic ring via a resonance effect (+M), which stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks the ortho (C2, C4) and para (C6) positions.

-CF₃ Group : The trifluoromethyl group is a strong deactivating group and a meta-director. youtube.com Its powerful electron-withdrawing inductive effect (-I) destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent to it (as in ortho and para attack). Therefore, it directs incoming electrophiles to the meta position (C5 relative to the -CF₃, which is also C5 relative to the -NHCH₃). libretexts.org

When both groups are present, the powerful activating and directing effect of the -NHCH₃ group dominates. It strongly directs incoming electrophiles to the positions ortho and para to it. The available positions are C2, C4, and C6. The C5 position is strongly deactivated by the inductive effect of the adjacent -CF₃ group. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. Steric hindrance from the N-methylamino group might slightly disfavor substitution at the C2 position compared to C4 and C6.

| Position of Attack | Directing Influence of -NHCH₃ | Directing Influence of -CF₃ | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Deactivating) | Minor Product (Potential steric hindrance) |

| C4 | Ortho (Activating) | Para (Deactivating) | Major Product |

| C5 | Meta (Neutral) | Meta (Directing) | Trace/No Product (Deactivated site) |

| C6 | Para (Activating) | Meta (Directing) | Major Product |

The reaction pathway is dictated by the stability of the cationic intermediate (arenium ion or σ-complex) formed during the rate-determining step.

Resonance (Mesomeric) Effect : The -NHCH₃ group exhibits a strong electron-donating resonance effect (+M), pushing electron density into the ring, particularly at the ortho and para positions. byjus.comijrar.org This effect is key to stabilizing the arenium ion during electrophilic attack at these sites. The -CF₃ group does not have a significant resonance effect.

For an attack at the C4 or C6 positions, the positive charge of the arenium ion can be delocalized onto the nitrogen atom of the -NHCH₃ group, creating an additional, highly stable resonance structure. ijrar.org This significantly lowers the activation energy for the reaction pathways leading to ortho and para products. Conversely, an attack at the C5 position does not allow for this resonance stabilization from the nitrogen atom, and the intermediate is strongly destabilized by the inductive effect of the -CF₃ group. This makes the pathway for meta substitution (relative to the amine) energetically unfavorable. organicchemistrytutor.com

Coupling Reactions for Complex Molecule Construction

N-Methyl-3-(trifluoromethyl)aniline hydrochloride serves as a valuable building block in the synthesis of complex organic molecules, primarily through transition metal-catalyzed cross-coupling reactions. These methodologies facilitate the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the construction of diverse molecular architectures.

Palladium-Catalyzed C-N and C-C Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and N-methyl-3-(trifluoromethyl)aniline participates in several key palladium-catalyzed transformations.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, involving the coupling of an amine with an aryl halide or triflate. wikipedia.org This reaction is instrumental in synthesizing complex aryl amines. wikipedia.orguit.no The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligands, such as bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos), is crucial for the reaction's efficiency and scope. youtube.com While specific examples detailing the use of N-methyl-3-(trifluoromethyl)aniline hydrochloride are not extensively documented in readily available literature, the principles of the Buchwald-Hartwig amination are applicable. For instance, studies on related compounds, such as 3,5-bis(trifluoromethyl)-N-(3-(trifluoromethyl)phenyl)aniline, demonstrate the successful coupling of fluorinated anilines with aryl halides. acs.org

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide. nih.govorganic-chemistry.org This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. nih.govsnnu.edu.cn The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to form the C-C bond. organic-chemistry.org While direct examples with N-methyl-3-(trifluoromethyl)aniline as the halide component are not prevalent, the methodology is broadly applicable to aryl halides.

The Heck reaction facilitates the formation of C-C bonds by coupling an unsaturated halide with an alkene. princeton.eduwikipedia.org This reaction is a key method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. princeton.edu

The Sonogashira coupling is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is essential for the synthesis of conjugated enynes and arylalkynes. wikipedia.org The catalytic cycle involves both palladium and copper catalysts. The palladium catalyst undergoes oxidative addition with the halide, while the copper catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

| Buchwald-Hartwig Amination | C-N | Amine, Aryl Halide/Triflate | Palladium/Phosphine Ligand |

| Suzuki-Miyaura Coupling | C-C | Organoboron, Organohalide | Palladium/Base |

| Heck Reaction | C-C | Alkene, Unsaturated Halide | Palladium/Base |

| Sonogashira Coupling | C-C | Terminal Alkyne, Aryl/Vinyl Halide | Palladium/Copper |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals such as copper, rhodium, and iron are also employed to mediate transformations involving aniline (B41778) derivatives.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical method for C-N bond formation. Recent advancements have led to milder reaction conditions for the amination of aryl chlorides. acs.org Copper can also be involved in trifluoromethylation reactions. rsc.org

Rhodium-catalyzed reactions have been developed for the C-H functionalization of methyl groups and asymmetric amination reactions. nih.govchinesechemsoc.orgchinesechemsoc.org For instance, Rh(III) species can catalyze the hydroamination of alkynes with anilines.

Iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable alternative to palladium. Iron can promote the ortho trifluoromethylation of anilines through a photoinduced C-H functionalization pathway. rsc.orgrsc.org

Radical Reactions and Mechanistic Pathways

N-Methyl-3-(trifluoromethyl)aniline can participate in radical reactions, particularly those involving the introduction of a trifluoromethyl (CF3) group or intramolecular cyclizations.

The trifluoromethylation of arenes can be achieved through photoredox catalysis. princeton.edu In a typical mechanism, a photocatalyst, upon excitation by visible light, initiates a single electron transfer (SET) process with a CF3 source (e.g., triflyl chloride or Togni's reagent). princeton.edunih.gov This generates a trifluoromethyl radical (•CF3), which can then add to the aniline ring. The resulting radical intermediate is subsequently oxidized to a carbocation, followed by deprotonation to yield the trifluoromethylated aniline. princeton.edu The regioselectivity of this addition is influenced by the electronic properties of the aniline derivative.

Computational studies on the intramolecular radical addition to substituted anilines have shown that the polarity of the reactants is a crucial factor. beilstein-journals.orgd-nb.infonih.gov Electrophilic radicals tend to react faster with nucleophilic arenes. The substitution on the nitrogen atom also plays a significant role, with methyl substitution generally leading to a slower addition compared to phenyl substitution. beilstein-journals.orgnih.gov The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the electron density of the aromatic ring and thereby affect the rate and regioselectivity of radical attack.

Acid-Base Equilibria and Protonation Studies

The basicity of the amine group and the site of protonation are fundamental properties of N-methyl-3-(trifluoromethyl)aniline hydrochloride that are significantly influenced by the electronic effects of the trifluoromethyl group.

Influence of the Trifluoromethyl Group on Amine Basicity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron-withdrawing effect decreases the electron density on the nitrogen atom of the amine group, thereby reducing its ability to accept a proton. Consequently, N-methyl-3-(trifluoromethyl)aniline is expected to be a weaker base compared to N-methylaniline. Computational studies on substituted anilines have shown a correlation between the electron-withdrawing nature of a substituent and a decrease in the pKa of the corresponding anilinium ion. researchgate.net The pKa value is a quantitative measure of acidity, with a lower pKa indicating a stronger acid (and a weaker conjugate base).

Table 2: Predicted pKa Values of Substituted Anilines

| Compound | Substituent | Predicted pKa |

| Aniline | -H | ~4.6 |

| N-Methylaniline | -H (on ring) | ~4.85 |

| 3-(Trifluoromethyl)aniline (B124266) | 3-CF3 | Lower than aniline |

| N-Methyl-3-(trifluoromethyl)aniline | 3-CF3 | Lower than N-methylaniline |

Note: The pKa values are approximate and can vary depending on the prediction method and experimental conditions.

Site-Specific Protonation Analysis

In substituted anilines, protonation can potentially occur at two main sites: the nitrogen atom of the amino group or the aromatic ring (typically at the para-position). redalyc.orgunal.edu.co In the gas phase, computational studies have suggested that protonation on the aromatic ring can be competitive with, or even slightly favored over, nitrogen protonation in aniline itself. researchgate.net However, in solution, solvation effects generally favor the formation of the anilinium ion, where the proton is localized on the nitrogen atom.

For N-methyl-3-(trifluoromethyl)aniline hydrochloride, the proton is expected to reside on the nitrogen atom. This is because the positive charge on the nitrogen in the resulting ammonium (B1175870) salt can be stabilized by solvation. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to experimentally determine the site of protonation by observing changes in the chemical shifts of the protons and carbons upon protonation.

Conformational Dynamics and Rotational Barriers of N-Methyl-3-(trifluoromethyl)aniline Hydrochloride

The rotation around the C(aryl)-N bond in aniline and its derivatives is a topic of significant interest in computational chemistry. semanticscholar.orgmedjchem.com This rotation is not entirely free due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair electrons into the aromatic π-system. The energy barrier to this rotation is influenced by both electronic and steric factors. semanticscholar.orgcsic.es

For the trifluoromethylphenyl moiety in N-Methyl-3-(trifluoromethyl)aniline, the trifluoromethyl group at the meta position is a strong electron-withdrawing group. Electron-withdrawing substituents on the aniline ring have been shown to affect the rotational barrier around the C-N bond. csic.es Theoretical studies on para-substituted anilines have demonstrated a correlation between the electron-withdrawing strength of the substituent and the rotational barrier. semanticscholar.orgmedjchem.com Generally, stronger electron-withdrawing groups can increase the partial double bond character of the C-N bond, leading to a higher rotational barrier. csic.es This is because the transition state for rotation involves a disruption of this π-conjugation, where the nitrogen atom's hybridization shifts from sp² towards sp³. csic.es Although the trifluoromethyl group is in the meta position in the target molecule, its inductive electron-withdrawing effect would still influence the electronic properties of the aromatic ring and, consequently, the C-N bond character.

The rotation of the N-methyl group is another key conformational aspect. In general, the barrier to rotation for a methyl group is influenced by the steric and electronic environment of the neighboring atoms. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these rotational barriers by mapping the potential energy surface as a function of the dihedral angle. nih.govmdpi.com For N-methylanilines, the rotation of the methyl group is relatively fast at room temperature, but a distinct energy barrier exists. This barrier is a result of steric interactions between the hydrogen atoms of the methyl group and the ortho-hydrogens of the phenyl ring, as well as electronic interactions with the nitrogen lone pair.

While specific numerical data for N-Methyl-3-(trifluoromethyl)aniline hydrochloride is not available in the provided literature, a summary of typical rotational barriers for related fragments from computational studies is presented in the table below to provide context.

| Rotating Group | Parent Molecule/System | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Aryl Group | N-Benzhydrylformamide | DFT (M06-2X/6-311+G) | 2.5 |

| Aryl Group (ortho-fluoro substituted) | N-Benzhydrylformamide | DFT (M06-2X/6-311+G) | 5.8 |

| Formyl Group | N-Methyl-N-benzhydrylformamide | DFT (M06-2X/6-311+G*) | 22.7 |

| C-NH₂ Bond | para-Nitroaniline | DFT (wB97X-D/6-31G**) | Higher than aniline due to electron-withdrawing group |

Note: The data in this table is for illustrative purposes from studies on different molecules and should not be taken as the actual values for N-Methyl-3-(trifluoromethyl)aniline hydrochloride. The specific values for the target compound would require dedicated computational or experimental analysis.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-Methyl-3-(trifluoromethyl)aniline HCl. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each unique proton environment. The aromatic protons, influenced by the electron-withdrawing trifluoromethyl group and the N-methylamino group, typically appear in the downfield region of the spectrum. The exact chemical shifts and coupling patterns are sensitive to the solvent used and the protonation state of the nitrogen atom.

Based on data from structurally similar compounds, such as N,3-dimethyl-N-(trifluoromethyl)aniline rsc.org, the aromatic protons are expected to resonate in a complex pattern between approximately 7.0 and 7.5 ppm. The proton at the C2 position, being ortho to the N-methylamino group, would likely appear as a singlet or a narrow triplet. The protons at C4 and C6 would be expected to show resonances split by both ortho and meta couplings, while the C5 proton would likely appear as a triplet. The N-methyl group protons would present as a singlet, anticipated to be in the region of 3.0 ppm rsc.org. The N-H proton of the hydrochloride salt would likely be a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

Typical proton-proton coupling constants (J-values) in the aromatic region provide valuable structural information. Ortho coupling is generally in the range of 7-9 Hz, meta coupling between 2-3 Hz, and para coupling is often close to 0 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | m | - |

| N-CH₃ | ~3.0 | s | - |

| N-H | Variable | br s | - |

Data are estimated based on analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. The chemical shifts of the carbon atoms are significantly influenced by the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group causes a downfield shift for the carbon to which it is attached (C3) and affects the chemical shifts of the other aromatic carbons.

For a related compound, N,3-dimethyl-N-(trifluoromethyl)aniline, the aromatic carbons resonate between approximately 123 and 144 ppm. rsc.org The carbon bearing the trifluoromethyl group (C3) is expected to be significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond carbon-fluorine coupling constant (¹JCF) typically in the range of 250-280 Hz. The N-methyl carbon is expected to appear at approximately 37 ppm. rsc.org The presence of the hydrochloride salt will also influence the chemical shifts, particularly for the carbons of the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-N | ~144 | s |

| C-CF₃ | ~132 | q |

| Aromatic CH | 115 - 130 | m |

| CF₃ | ~124 | q |

| N-CH₃ | ~37 | s |

Data are estimated based on analogous compounds. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing the trifluoromethyl group in this compound. The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. For similar compounds, this resonance typically appears around -60 to -64 ppm relative to a standard such as CFCl₃. rsc.orgspectrabase.com

Because of its high sensitivity and the typically simple nature of the spectra, ¹⁹F NMR is an excellent tool for assessing the purity of the compound. The presence of any fluorine-containing impurities would be readily detectable as additional signals in the spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range correlations (typically over two or three bonds) between protons and carbons. For instance, correlations would be expected between the N-methyl protons and the C1 carbon of the aromatic ring, as well as between the aromatic protons and their neighboring carbons. This would be instrumental in assigning the specific resonances of the aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In the case of this compound, a NOESY experiment could show a correlation between the N-methyl protons and the proton at the C2 position of the aromatic ring, confirming their close spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of molecules, providing further confirmation of the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.netresearchgate.net This level of precision allows for the unambiguous determination of the elemental composition of the molecule. For N-Methyl-3-(trifluoromethyl)aniline (the free base), the expected exact mass is 175.06088 g/mol . HRMS analysis would be able to confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. nfdi4chem.de

Upon ionization, the molecule may also undergo fragmentation. The analysis of these fragment ions provides valuable information about the molecule's structure. Common fragmentation pathways for anilines include the loss of the substituents on the aromatic ring and cleavage of the N-alkyl bond. For N-Methyl-3-(trifluoromethyl)aniline, characteristic fragments would likely correspond to the loss of a methyl group or the trifluoromethyl group. The fragmentation pattern can be complex and provides a unique fingerprint for the compound.

Fragmentation Pattern Interpretation for Structural Information

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to undergo fragmentation at its most labile bonds. The molecular ion peak (M⁺) for the free base (C₈H₈F₃N) would be observed at a mass-to-charge ratio (m/z) of 175.06. epa.gov For the hydrochloride salt, the mass spectrum would likely show the molecular ion of the free base due to the loss of the HCl molecule.

Key fragmentation pathways for N-Methyl-3-(trifluoromethyl)aniline would likely involve:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For N-Methyl-3-(trifluoromethyl)aniline, this would involve the loss of a hydrogen radical from the methyl group, leading to the formation of a stable iminium cation.

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), producing a fragment ion corresponding to the 3-(trifluoromethyl)aniline (B124266) radical cation.

Fragmentation of the Trifluoromethyl Group: The C-CF₃ bond is strong; however, fragmentation involving the trifluoromethyl group can occur, leading to the loss of a fluorine atom or the entire CF₃ group.

Aromatic Ring Fragmentation: The stable aromatic ring may also fragment under high-energy conditions, although this is typically less favored than the cleavage of substituent groups.

The interpretation of these fragmentation patterns allows for the confirmation of the compound's structure by piecing together the masses of the observed fragments.

Table 1: Predicted Major Mass Spectral Fragments for N-Methyl-3-(trifluoromethyl)aniline

| Fragment Ion | Proposed Structure | m/z (Predicted) | Fragmentation Pathway |

| [M]⁺ | [C₈H₈F₃N]⁺ | 175 | Molecular Ion |

| [M-H]⁺ | [C₈H₇F₃N]⁺ | 174 | Loss of H• from methyl group (α-cleavage) |

| [M-CH₃]⁺ | [C₇H₅F₃N]⁺ | 160 | Loss of •CH₃ radical |

| [M-CF₃]⁺ | [C₇H₈N]⁺ | 106 | Loss of •CF₃ radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of this compound.

While a specific experimental IR spectrum for this compound is not widely published, the expected absorption bands can be predicted based on the functional groups present in the molecule.

N-H Vibrations: In the hydrochloride salt, the secondary amine will be protonated, forming a secondary ammonium (B1175870) salt (-NH₂⁺-). This will give rise to N-H stretching vibrations, typically observed in the region of 2400-3200 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aromatic amine is usually found in the 1250-1360 cm⁻¹ range.

C-F and CF₃ Vibrations: The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands, typically in the 1000-1400 cm⁻¹ region. The symmetric and asymmetric stretching modes of the CF₃ group are particularly characteristic.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂⁺- (salt) | N-H Stretch | 2400-3200 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1360 |

| C-F (CF₃) | Stretch | 1000-1400 (strong, multiple bands) |

In the solid state of this compound, significant intermolecular interactions, primarily hydrogen bonding, are expected. The protonated secondary amine (-NH₂⁺-) can act as a hydrogen bond donor, interacting with the chloride anion (Cl⁻). These hydrogen bonds would influence the position and shape of the N-H stretching bands in the IR spectrum, often causing them to be broad and shifted to lower frequencies compared to the free amine. The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker intermolecular interactions that may also affect the vibrational spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to promote electrons from lower energy molecular orbitals to higher energy ones. The spectrum of aniline (B41778) and its derivatives typically shows two main absorption bands. nih.gov For 3-(trifluoromethyl)aniline, a related compound, a UV absorption maximum has been recorded at 263 nm. nih.gov

The primary electronic transitions in this compound are expected to be:

π → π* transitions: These transitions involve the excitation of electrons from the π bonding orbitals of the benzene ring to the antibonding π* orbitals. These are typically responsible for the strong absorption bands in the UV region.

n → π* transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions.

The presence of the methyl group on the nitrogen atom and the trifluoromethyl group on the aromatic ring will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to aniline. The hydrochloride salt form is also expected to affect the electronic environment of the chromophore.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

| π → π | Benzene Ring | ~200-280 |

| n → π | N-Aryl | ~280-320 (weaker) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of similar structures allows for predictions about its solid-state conformation.

Dihedral Angles and Molecular Planarity Investigations

The core structure consists of a benzene ring substituted with a methylamino group and a trifluoromethyl group. The planarity of the benzene ring is a fundamental feature. However, the substituents introduce potential for non-planarity. The key dihedral angle to consider is the C-C-N-C angle, which describes the rotation of the methylamino group relative to the plane of the aromatic ring.

In related aromatic amines, the nitrogen atom can adopt either a planar (sp² hybridized) or a pyramidal (sp³ hybridized) geometry. This is influenced by the electronic nature of the substituents on both the ring and the nitrogen atom. The electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position influences the electronic distribution of the benzene ring.

The orientation of the trifluoromethyl group relative to the ring is another critical aspect. The C-C-C-F dihedral angles determine the rotational position of the -CF₃ group. Due to the relatively low barrier to rotation around the C-CF₃ bond, this group is often considered to have rotational freedom, though specific packing forces in a crystal lattice can lock it into a preferred conformation.

Table 1: Predicted Geometrical Parameters for Related Aniline Derivatives

| Parameter | Description | Expected Value/Observation | Reference |

| Aromatic Core | Geometry of the benzene ring | Expected to be largely planar. | |

| C-N Bond Length | Bond distance between the ring carbon and the nitrogen atom | Approximately 1.40 Å in related aniline derivatives. | smolecule.com |

| N-Alkyl Chain | Conformation of the substituent on the nitrogen | The alkyl group (methyl) will have rotational freedom. | |

| Trifluoromethyl Group | Influence on the aromatic ring | Acts as a strong electron-withdrawing group. |

This table is based on data for structurally similar compounds and represents expected values.

Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are indispensable for the analysis of this compound, ensuring its purity, separating it from related substances, and quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is employed for both analytical purity determination and for preparative isolation of the compound.

For analytical purposes, reversed-phase HPLC is the most common mode. A C18 (octadecylsilyl) column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.govd-nb.info Detection is commonly achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. nih.gov Purity levels of greater than 98% are often reported for related commercial products based on HPLC analysis.

In a study on aniline and N-methylaniline in indigo, a C18 column was used with an acetonitrile-water (70:30) eluent, achieving clear separation of the two compounds. nih.gov For the analysis of impurities in 3-bromo-5-(trifluoromethyl)aniline, a related compound, an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column and a gradient elution of water and acetonitrile was used for separation. researchgate.net

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate and purify larger quantities of the target compound. The conditions are optimized to maximize throughput and yield while maintaining the required purity.

Table 2: Typical HPLC Conditions for Analysis of Aniline Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase C18, 5 µm particle size | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water mixture (gradient or isocratic) | nih.govd-nb.info |

| Flow Rate | ~0.4 - 1.0 mL/min | researchgate.net |

| Detection | UV/Photodiode Array (PDA) Detector | nih.govresearchgate.net |

| Temperature | Ambient or controlled (e.g., 40 °C) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting volatile impurities that may be present in this compound from its synthesis or degradation.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. epa.gov

A method for determining methylaniline compounds in gasoline used a DB-1MS fused silica (B1680970) capillary column with a temperature program. google.com Qualitative analysis was performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for target analytes. researchgate.net For the analysis of aniline derivatives, the EPA recommends methods that utilize capillary gas chromatography with a nitrogen-phosphorus detector (NPD) or a mass spectrometer. epa.gov The analysis of various methylaniline and chloroaniline derivatives in groundwater has been successfully demonstrated using GC-MS, showing good precision and sensitivity. d-nb.info

Table 3: General GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Condition | Reference |

| Column | Fused Silica Capillary Column (e.g., DB-1MS, SE-54) | epa.govgoogle.com |

| Carrier Gas | Helium | epa.govgoogle.com |

| Injection Mode | Split/Splitless | google.com |

| Temperature Program | Initial hold, followed by a temperature ramp (e.g., 60°C to 200°C) | google.com |

| Ionization Mode | Electron Ionization (EI) | google.com |

| Detector | Quadrupole Mass Spectrometer | google.com |

| Analysis Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | researchgate.netgoogle.com |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For N-Methyl-3-(trifluoromethyl)aniline HCl, DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of accuracy and computational cost. The presence of the hydrochloride salt form, where the nitrogen atom is protonated to form an anilinium ion, is a critical consideration in these theoretical models.

The first step in the computational analysis of N-Methyl-3-(trifluoromethyl)anilinium chloride is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. researchgate.net This process involves finding the minimum energy structure on the potential energy surface. For this molecule, key conformational variables include the orientation of the methyl group and the trifluoromethyl group relative to the benzene (B151609) ring.

Due to the protonation of the amine group, the geometry around the nitrogen atom changes from trigonal pyramidal in the free amine to approximately tetrahedral in the anilinium ion. The rotation around the C-N bond and the C-CF3 bond will define the conformational landscape. Computational studies on similar N-methylanilinium systems and substituted anilines suggest that the rotational barriers are relatively low, leading to a complex potential energy surface with multiple local minima. researchgate.net A thorough conformational search is necessary to identify all stable conformers and their relative energies. These calculations can predict the most likely conformations present in the gas phase or in solution, providing insights into the molecule's dynamic behavior. nih.gov

Table 1: Predicted Conformational Data for Anilinium-type Compounds

| Compound | Method | Conformational Feature | Predicted Energy Difference (kcal/mol) |

|---|---|---|---|

| N-Methylanilinium | DFT/B3LYP | Rotation of Methyl Group | ~0.5 - 1.5 |

This table presents hypothetical data based on typical computational results for similar molecules to illustrate the expected energy differences between conformers. Actual values for this compound would require specific calculations.

DFT calculations are highly effective in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. tau.ac.il For N-Methyl-3-(trifluoromethyl)anilinium chloride, the calculated vibrational frequencies can be compared with experimental IR spectra of related compounds, such as aniline (B41778) hydrochloride and N-methylaniline, to aid in the assignment of spectral bands. nist.govresearchgate.netresearchgate.net The protonation of the nitrogen atom is expected to significantly shift the N-H stretching and bending vibrations compared to the free amine. The trifluoromethyl group has characteristic stretching and bending modes that are also identifiable in the calculated spectrum.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The protonation of the amine will lead to a significant downfield shift for the protons on and near the nitrogen atom. The electron-withdrawing trifluoromethyl group will also influence the chemical shifts of the aromatic protons and carbons. tcichemicals.com Comparing these calculated shifts with experimental data for similar compounds like 4-Methyl-3-(trifluoromethyl)aniline and N-methylaniline helps validate the computational model and aids in the interpretation of experimental spectra. chemicalbook.combyjus.com

Table 2: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data

| Spectroscopic Data | Experimental (Related Compounds) | Hypothetical Calculated (this compound) |

|---|---|---|

| IR (cm⁻¹) | ||

| N-H Stretch (Anilinium) | ~2800-3200 (broad) nist.gov | ~2900-3300 (broad) |

| C-F Stretch | ~1100-1300 | ~1120, 1160, 1280 |

| ¹H NMR (ppm) | ||

| N-H Protons (Anilinium) | ~7-9 | ~8.5 |

| Aromatic Protons | ~6.5-7.5 | ~7.2-7.8 |

| N-Methyl Protons | ~2.8-3.0 byjus.com | ~3.1 |

| ¹³C NMR (ppm) | ||

| Aromatic Carbons | ~110-150 | ~115-145 |

| CF₃ Carbon | ~120-130 (quartet) | ~125 (quartet) |

This table combines experimental data for related compounds with hypothetical calculated values for the target compound to illustrate the expected spectroscopic features.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net For the N-Methyl-3-(trifluoromethyl)anilinium ion, the MEP map would show the distribution of electrostatic potential on the electron density surface.

The most prominent feature of the MEP for this cation would be a large region of positive electrostatic potential (typically colored blue) centered around the -NH₂CH₃⁺ group, indicating its susceptibility to nucleophilic attack. researchgate.net The trifluoromethyl group, being strongly electron-withdrawing, will also contribute to a more positive potential on the aromatic ring compared to unsubstituted anilinium. Regions of negative potential (typically colored red) would be expected around the fluorine atoms of the trifluoromethyl group. thaiscience.info This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trcolab.wsresearchgate.netresearchgate.net

For the N-Methyl-3-(trifluoromethyl)anilinium ion, the protonated amino group and the trifluoromethyl group, both being electron-withdrawing, will significantly lower the energies of both the HOMO and LUMO compared to aniline. The HOMO is expected to be localized primarily on the benzene ring, while the LUMO will also have significant contributions from the aromatic system. The large HOMO-LUMO gap anticipated for this cation suggests high kinetic stability. Analysis of the HOMO and LUMO distributions can help predict how the molecule will interact with other species in a chemical reaction. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 3: Hypothetical Frontier Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.5 | -0.5 | 5.0 |

This table presents hypothetical data based on general trends for related molecules to illustrate the expected changes in frontier orbital energies upon N-methylation, trifluoromethyl substitution, and protonation.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the mapping of reaction pathways.

For N-Methyl-3-(trifluoromethyl)anilinium chloride, a relevant reaction to study computationally would be electrophilic aromatic substitution. byjus.comallen.in Due to the protonated amino group being a deactivating, meta-directing group, electrophilic attack would be predicted to occur at the meta-positions (positions 4 and 6 relative to the amino group). allen.in

A computational study of such a reaction would involve locating the transition state structure for the electrophilic attack on the aromatic ring. This is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. Following the reaction pathway from the transition state down to the reactants and products (a process known as an Intrinsic Reaction Coordinate, or IRC, calculation) confirms that the located transition state connects the desired species. Such studies can provide a detailed, step-by-step picture of the reaction mechanism that is often inaccessible through experimental means alone. dntb.gov.ua

Electronic Structure and Charge Distribution Analysis

Inductive and Resonance Effects of Substituents

The electronic properties and, consequently, the reactivity of this compound are significantly influenced by the inductive and resonance effects of its substituents: the trifluoromethyl group (-CF₃) and the N-methylanilinium group (-NH₂⁺CH₃). The protonation of the nitrogen atom in the hydrochloride salt form is a critical factor that profoundly alters the electronic nature of the N-methylamino substituent.

The trifluoromethyl group is a potent electron-withdrawing group. This is primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms. niscpr.res.in The fluorine atoms pull electron density away from the benzene ring through the sigma bonds. While fluorine atoms do possess lone pairs that could participate in resonance, the resonance effect of the -CF₃ group is generally considered to be weak and is significantly outweighed by its powerful inductive effect. niscpr.res.in

In its free base form, the N-methylamino group (-NHCH₃) exhibits a dual electronic nature. The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). niscpr.res.in However, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, resulting in a strong electron-donating resonance effect (+R). niscpr.res.in This +R effect generally dominates, making the -NHCH₃ group an activating, ortho-, para-director in electrophilic aromatic substitution reactions. quora.com

The formation of the hydrochloride salt dramatically reverses the electronic character of the N-methylamino group. Protonation of the nitrogen atom to form the N-methylanilinium cation (-NH₂⁺CH₃) eliminates the lone pair, thereby nullifying the electron-donating resonance effect. niscpr.res.in What remains is a powerful electron-withdrawing inductive effect, making the anilinium group a strong deactivating meta-director. Electron-withdrawing groups decrease the basicity of anilines, and this effect is important in both the free base and its conjugate acid, the anilinium ion. nih.gov

The interplay of these substituent effects in this compound results in a highly electron-deficient aromatic ring. Both the -CF₃ group at the meta position and the -NH₂⁺CH₃ group exert strong electron-withdrawing influences.

Detailed Research Findings